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Compound of Interest

Compound Name: MC180295

Cat. No.: B608874

For researchers, scientists, and drug development professionals, this guide provides a
comprehensive comparison of the anti-tumor effects of MC180295 in various cancer models.
The following sections detail its performance, supported by experimental data, and compare it
with other Cyclin-Dependent Kinase 9 (CDK9) inhibitors.

MC180295 is a novel, highly potent, and selective inhibitor of CDK9, a key regulator of
transcriptional elongation.[1][2][3] Its mechanism of action involves the reactivation of
epigenetically silenced genes by dephosphorylating the SWI/SNF chromatin remodeler BRG1.
[1][3][4] This guide summarizes the preclinical validation of MC180295's anti-tumor effects and
provides a comparative overview with other CDK9 inhibitors, AZD4573 and VIP152.

In Vitro Efficacy: Broad Anti-Tumor Activity

MC180295 has demonstrated potent anti-proliferative activity across a wide range of cancer
cell lines. A study evaluating its efficacy in 46 cell lines from six different malignancies revealed
a median IC50 of 171 nM.[1][2][3] The highest potency was observed in Acute Myeloid
Leukemia (AML) cell lines with MLL translocations.[1][2][3]
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Inhibitor Cancer Type Cell Line(s) IC50/EC50 Reference
Various (6 ) Median IC50:
MC180295 ) ) 46 cell lines [11[2]13]
malignancies) 171 nM
Potent growth
inhibition
AML (MLL MV4-11, MOLM- N
. (specific IC50s [2]
translocations) 13, THP-1 o
not detailed in
abstract)
Median Caspase
Hematological ) EC50: 30 nM;
AZDA4573 Diverse panel ) [5]
Cancers Median GI50: 11
nM
) ) Median EC50 &
Solid Tumors Diverse panel [5]
GI50 >30 uM
Mantle Cell N
VIP152 Not specified 55-172 nM [6]
Lymphoma
Chronic
) Induces cell
Lymphocytic HG-3, MEC-1 [7]
] death at 0.1 pM
Leukemia

Note: Direct comparative studies of these inhibitors under identical conditions are not available.
The data presented is from separate studies and should be interpreted with caution.

In Vivo Anti-Tumor Effects: Validation in Xenograft
Models

The anti-tumor activity of MC180295 has been validated in in vivo models of AML and colon
cancer.[1][2][3] Furthermore, its combination with the DNA methyltransferase inhibitor,
decitabine, has shown synergistic effects in these models.[1][2][3]

MC180295 In Vivo Efficacy
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Inhibitor Cancer Model Key Findings Reference
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AZDA4573 subcutaneous and [5]
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AML, MM & NHL

the antitumor activity [5]
Xenografts

of venetoclax

Mantle Cell ) S
Effectively inhibited
VIP152 Lymphoma [6]
tumor growth
Xenografts

Chronic Lymphocytic Reduced disease
Leukemia (Ep- burden and improved [7]
MTCP1) overall survival

Mechanism of Action and Signaling Pathway

MC180295 selectively inhibits CDK9, a component of the positive transcription elongation
factor b (P-TEFb) complex. This inhibition leads to the dephosphorylation of BRG1, a core
subunit of the SWI/SNF chromatin remodeling complex, resulting in the reactivation of
epigenetically silenced tumor suppressor genes.[1][3][4] This mechanism underscores its
potential as an epigenetic modifier in cancer therapy.
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Caption: MC180295 signaling pathway.

Experimental Protocols

Detailed methodologies for the key experiments are crucial for reproducibility and further

investigation.

In Vitro Cell Viability Assay

The anti-proliferative effects of MC180295 were determined using a standard cell viability

assay.
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Caption: In vitro cell viability experimental workflow.
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Protocol:

o Cell Seeding: Cancer cell lines were seeded in 96-well plates at an appropriate density and
allowed to adhere overnight.

e Drug Treatment: Cells were treated with a range of concentrations of MC180295.
 Incubation: Plates were incubated for a specified period (e.g., 72 hours).

 Viability Assessment: Cell viability was assessed using a colorimetric or luminescent assay
(e.g., MTT or CellTiter-Glo).

o Data Analysis: The half-maximal inhibitory concentration (IC50) was calculated from the
dose-response curves.

In Vivo Xenograft Studies

The in vivo efficacy of MC180295 was evaluated in immunodeficient mice bearing human
cancer xenografts.
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Caption: In vivo xenograft experimental workflow.
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Protocol:

o Cell Implantation: Human cancer cells (e.g., AML or colon cancer cell lines) were
subcutaneously injected into immunodeficient mice (e.g., NSG mice).

e Tumor Establishment: Tumors were allowed to grow to a predetermined size.

o Treatment: Mice were randomized into groups and treated with MC180295 (e.g., via
intraperitoneal injection), a vehicle control, or a combination of drugs.

e Monitoring: Tumor volume and body weight were measured regularly throughout the study.

o Endpoint Analysis: The study was concluded when tumors reached a specific size or at a
predetermined time point. Tumor growth inhibition and survival benefits were analyzed.

The Role of the Immune System

Interestingly, the anti-tumoral effects of CDK9 inhibition by MC180295 are partially dependent
on CD8+ T cells in vivo.[1][3] This suggests an immunomodulatory component to its
mechanism of action, which could be leveraged in combination with immunotherapies.

Conclusion

MC180295 is a promising selective CDK9 inhibitor with potent anti-tumor activity across a
range of cancer models, particularly in AML with MLL translocations. Its unique epigenetic
mechanism of action and potential for combination therapy, including with hypomethylating
agents and possibly immunotherapies, warrant further investigation. While direct comparative
data with other CDK9 inhibitors is limited, the available preclinical evidence positions
MC180295 as a strong candidate for continued development. Researchers are encouraged to
consider the detailed protocols and comparative data presented in this guide for their future
studies in this area.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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